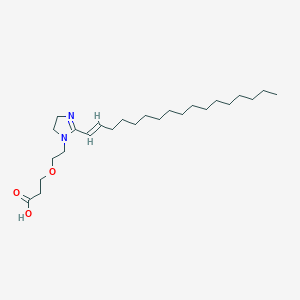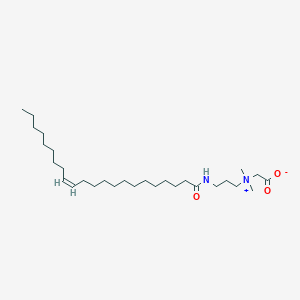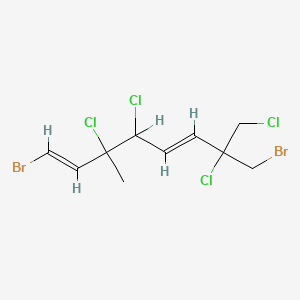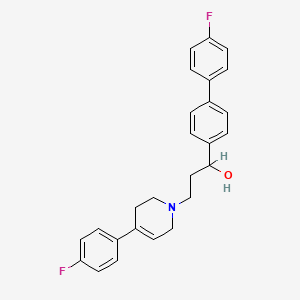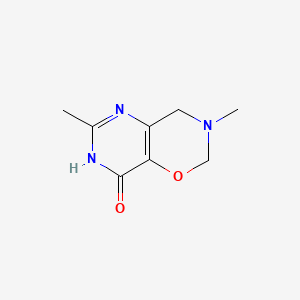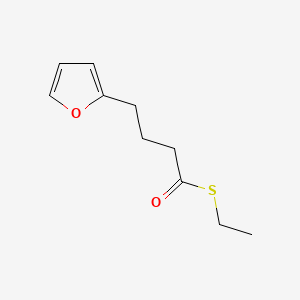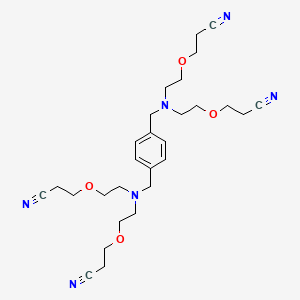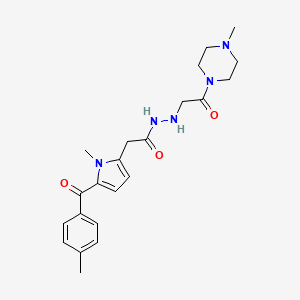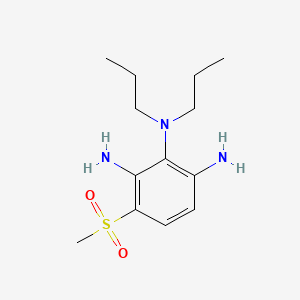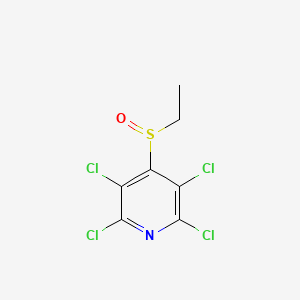
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is an organic compound characterized by the presence of four chlorine atoms and an ethylsulfinyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine typically involves the reaction of pentachloropyridine with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom at the 4-position with the ethylsulfinyl group. The reaction is usually conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to remove the ethylsulfinyl group, yielding tetrachloropyridine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in the presence of a base.
Major Products Formed
Oxidation: 2,3,5,6-Tetrachloro-4-(ethylsulfonyl)pyridine.
Reduction: 2,3,5,6-Tetrachloropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In microbial cells, it can disrupt cell membrane integrity, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Contains a methylthio group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(ethylthio)pyridine: Contains an ethylthio group instead of an ethylsulfinyl group.
Uniqueness
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is unique due to its specific combination of chlorine atoms and an ethylsulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
13108-44-6 |
|---|---|
Molekularformel |
C7H5Cl4NOS |
Molekulargewicht |
293.0 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H5Cl4NOS/c1-2-14(13)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChI-Schlüssel |
YUICRLSHFDBNQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


